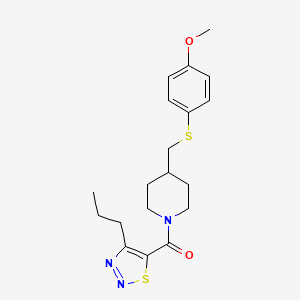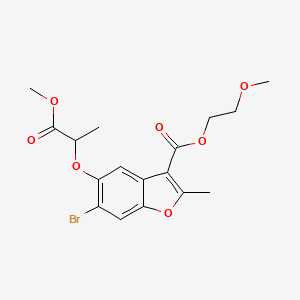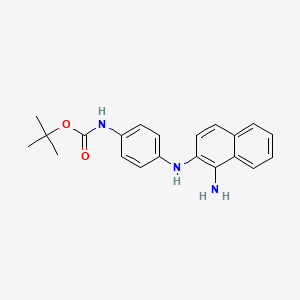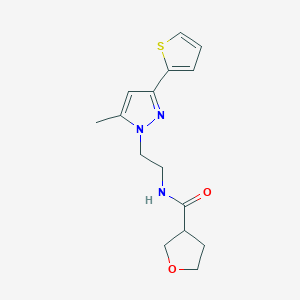
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
Several studies have investigated the antimicrobial and antifungal properties of derivatives of thiadiazole, which share a structural similarity with the compound . These compounds have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, and exhibited antifungal activity against Candida albicans. Notably, compounds from this class have shown moderate to high antimicrobial activity, suggesting their potential as antimicrobial agents (Sych et al., 2019; Sah et al., 2014).
Anticancer Activity
Compounds featuring the thiadiazole scaffold, similar to N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide, have been synthesized and evaluated for their anticancer activity. Notably, a series of novel Schiff’s bases containing thiadiazole and benzamide groups have shown promising anticancer activity against several human cancer cell lines, indicating their potential as anticancer agents (Tiwari et al., 2017).
Antiviral Properties
Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole, structurally related to the compound , have been synthesized and tested for antiviral activity. Certain derivatives have shown activity against the tobacco mosaic virus, suggesting potential applications in antiviral research (Chen et al., 2010).
Enzyme Inhibition
Specific derivatives have been explored for their inhibitory effects on human carbonic anhydrase isoforms, important for various physiological functions. These studies have revealed that certain compounds can inhibit these enzymes in low micromolar and nanomolar ranges, offering insights into the design of enzyme inhibitors with potential therapeutic applications (Ulus et al., 2016).
Synthesis and Chemical Properties
Research on the synthesis of thiadiazole derivatives, including methods for preparing 3,5-disubstituted 1,2,4-thiadiazoles, provides foundational knowledge for developing novel compounds with potential scientific and therapeutic applications (Takikawa et al., 1985).
Mecanismo De Acción
Mode of Action
It is known that compounds with a 1,3,4-thiadiazole core have shown cytotoxic properties . They interact with their targets, leading to changes that can affect cell viability.
Biochemical Pathways
1,3,4-thiadiazole derivatives have been associated with cytotoxic activity, suggesting they may influence pathways related to cell survival and proliferation .
Result of Action
Based on the cytotoxic properties of similar 1,3,4-thiadiazole compounds , it can be hypothesized that this compound may have effects on cell viability.
Propiedades
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S2/c1-3-24(4-2)29(26,27)14-11-9-13(10-12-14)17(25)21-19-23-22-18(28-19)15-7-5-6-8-16(15)20/h5-12H,3-4H2,1-2H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKFBZLCVIAKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2967298.png)


![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2967303.png)
![N-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2967304.png)
![{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B2967305.png)
![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol](/img/structure/B2967306.png)

![{3-[(Diethylamino)methyl]phenyl}methanamine](/img/structure/B2967311.png)
![N-[[1-(4-Methoxyphenyl)cyclobutyl]methyl]oxirane-2-carboxamide](/img/structure/B2967313.png)
![2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2967314.png)
![Ethyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2967316.png)

